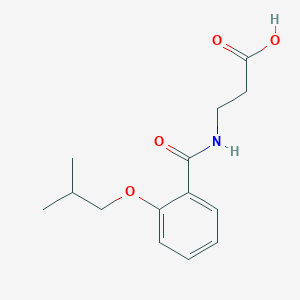
N-(3-chloro-4-fluorophenyl)-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-4-(4-morpholinylmethyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CFM-2, and its chemical structure is C19H21ClFN3O2.
Mécanisme D'action
The mechanism of action of CFM-2 involves the inhibition of various enzymes and signaling pathways that are involved in cancer growth, inflammation, and pain. CFM-2 can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer invasion and metastasis. It can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces pro-inflammatory prostaglandins. CFM-2 can also block the activity of voltage-gated sodium channels, which are involved in transmitting pain signals in the nervous system.
Biochemical and Physiological Effects
CFM-2 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, CFM-2 can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer growth and metastasis. In inflammation research, CFM-2 can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and decrease the infiltration of immune cells into inflamed tissues. In pain research, CFM-2 can block the transmission of pain signals in the nervous system, leading to analgesia.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-2 has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. It also has good solubility in aqueous and organic solvents, which allows for easy formulation and administration. However, CFM-2 has some limitations, including its potential toxicity and lack of specificity for certain enzymes and signaling pathways. It also requires further studies to determine its pharmacokinetics and pharmacodynamics in vivo.
Orientations Futures
There are several future directions for CFM-2 research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the evaluation of its efficacy and safety in preclinical and clinical trials. CFM-2 can also be studied for its potential applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Furthermore, CFM-2 can be used as a tool compound to study the mechanisms of cancer growth, inflammation, and pain.
Méthodes De Synthèse
CFM-2 can be synthesized using a multistep process that involves the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride to form N-(3-chloro-4-fluorophenyl)benzamide. This intermediate is then reacted with morpholine and formaldehyde to produce CFM-2. The yield of CFM-2 can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratio.
Applications De Recherche Scientifique
CFM-2 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, CFM-2 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. CFM-2 has also been investigated for its analgesic properties, as it can block pain signals in the central nervous system.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-16-11-15(5-6-17(16)20)21-18(23)14-3-1-13(2-4-14)12-22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXLIYAHYLSWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)


![ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5787633.png)
![methyl 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5787636.png)


![7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5787660.png)


![N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5787687.png)